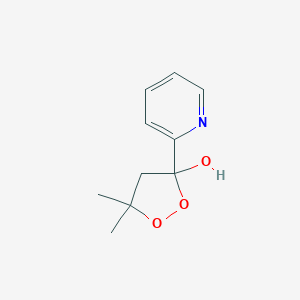
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, also known as DPO, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPO is a cyclic ether with a pyridine ring attached to it, and it has been found to exhibit unique properties that make it useful for a wide range of scientific applications.
作用机制
The mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
生化和生理效应
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
实验室实验的优点和局限性
One of the main advantages of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its unique structure, which makes it useful for a wide range of applications. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, including the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol and its potential applications in materials science. Additionally, the development of new synthesis methods for 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol may lead to the discovery of new compounds with even greater potential for scientific research.
合成方法
The synthesis of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol can be achieved through a number of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine in the presence of a strong acid catalyst. Another method involves the reaction of pyridine with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.
科学研究应用
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In organic chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. In materials science, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been studied for its potential applications in the development of new polymers and materials.
属性
CAS 编号 |
138835-99-1 |
|---|---|
产品名称 |
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-pyridin-2-yldioxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c1-9(2)7-10(12,14-13-9)8-5-3-4-6-11-8/h3-6,12H,7H2,1-2H3 |
InChI 键 |
YHMJCVMHQKHWMY-UHFFFAOYSA-N |
SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
规范 SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
同义词 |
1,2-Dioxolan-3-ol,5,5-dimethyl-3-(2-pyridinyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



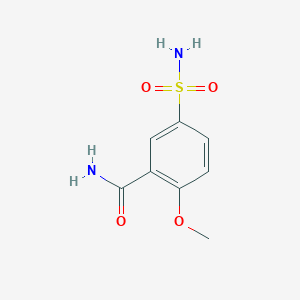
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
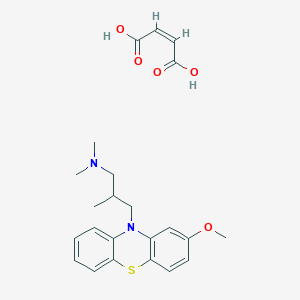
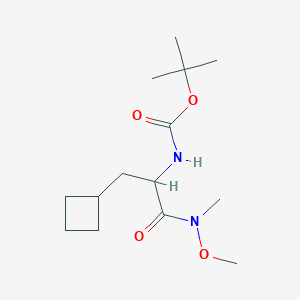
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
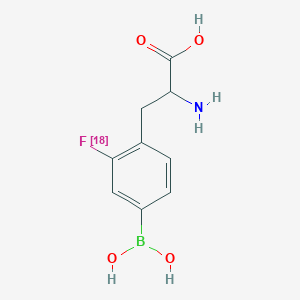
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
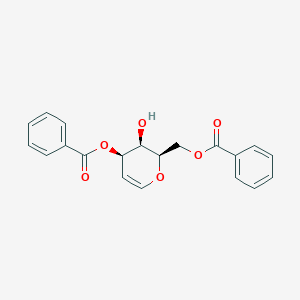
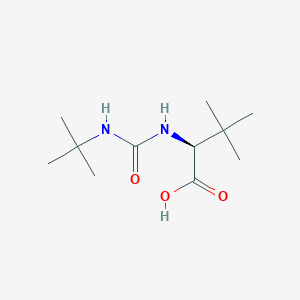
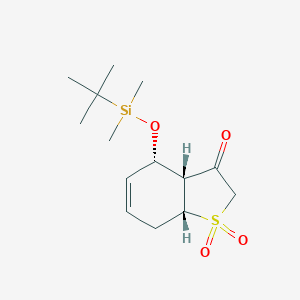
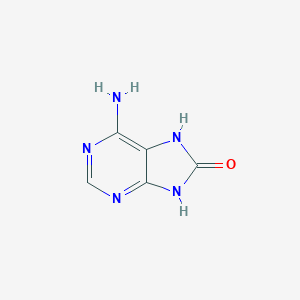
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
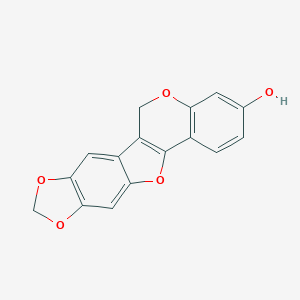
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)